molecular formula C10H21NO2 B13316809 Butan-2-yl 4-amino-4-methylpentanoate

Butan-2-yl 4-amino-4-methylpentanoate

Cat. No.: B13316809
M. Wt: 187.28 g/mol
InChI Key: NKTHRGOFVWTGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl 4-amino-4-methylpentanoate is a chemical compound with the molecular formula C10H21NO2. It is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a building block in organic synthesis and has shown potential in various research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-amino-4-methylpentanoate typically involves the esterification of 4-amino-4-methylpentanoic acid with butan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-amino-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Butan-2-yl 4-amino-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl 4-amino-4-methylpentanoate hydrochloride: A hydrochloride salt form of the compound with similar properties.

    4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific ester and amino functional groups, which provide distinct reactivity and applications compared to other similar compounds

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

butan-2-yl 4-amino-4-methylpentanoate

InChI

InChI=1S/C10H21NO2/c1-5-8(2)13-9(12)6-7-10(3,4)11/h8H,5-7,11H2,1-4H3

InChI Key

NKTHRGOFVWTGHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CCC(C)(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.